molecular formula C19H23Cl2N3O3 B2854563 2-(2,4-dichlorophenoxy)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)acetamide CAS No. 1049365-18-5

2-(2,4-dichlorophenoxy)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)acetamide

Cat. No. B2854563
CAS RN: 1049365-18-5
M. Wt: 412.31
InChI Key: WLRYXWUCYGNQBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenoxy)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)acetamide is a useful research compound. Its molecular formula is C19H23Cl2N3O3 and its molecular weight is 412.31. The purity is usually 95%.
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Scientific Research Applications

Environmental Impact and Biodegradation

Herbicides Based on 2,4-D : One of the primary applications of 2,4-D, a compound structurally related to our compound of interest, is in agriculture as a herbicide. It is extensively used to control broad-leaved weeds in crops like rice, wheat, sorghum, and corn. Despite its agricultural benefits, 2,4-D poses environmental risks due to its persistence and potential to accumulate in ecosystems. Microorganisms play a crucial role in the biodegradation of 2,4-D, breaking down the compound and mitigating its environmental impact. Research has focused on understanding the mechanisms through which these microorganisms degrade 2,4-D, aiming to enhance bioremediation strategies and reduce pollution from agricultural activities (Magnoli et al., 2020).

Toxicity Mechanisms and Health Implications

Toxicity in Aquatic Environments : Chlorophenols (CPs), which share structural similarities with the dichlorophenoxy group in our compound of interest, are known for their toxicity in aquatic environments. These compounds can induce oxidative stress, immune system alterations, endocrine disruptions, and even apoptosis in fish. Understanding the toxic effects of CPs and their mechanisms is crucial for assessing the environmental and health risks associated with their presence in water bodies. This knowledge also guides the development of strategies to minimize their adverse effects on aquatic life and ecosystems (Ge et al., 2017).

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23Cl2N3O3/c1-23-6-2-3-16(23)17(24-7-9-26-10-8-24)12-22-19(25)13-27-18-5-4-14(20)11-15(18)21/h2-6,11,17H,7-10,12-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRYXWUCYGNQBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dichlorophenoxy)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)acetamide

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